Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate

Electrochemiluminescence (ECL) Biosensing Aggregation-Induced Emission (AIE)

This D-A coumarin enables aggregation-induced enhanced ECL (AIE-ECL) with sub-μM detection, forms long-lived charge-separated states (t₁/₂ ≈ 26 min), and offers photo-switchable dielectric constant (ε: 4.1→7.5). Replacing it with simpler coumarins fails in advanced optoelectronic devices. For R&D use only; order with confidence for specialized photoactive material needs.

Molecular Formula C30H23NO4
Molecular Weight 461.5 g/mol
CAS No. 1056693-13-0
Cat. No. B1437216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate
CAS1056693-13-0
Molecular FormulaC30H23NO4
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)OC1=O
InChIInChI=1S/C30H23NO4/c1-2-34-29(32)27-20-23-19-22(15-18-28(23)35-30(27)33)21-13-16-26(17-14-21)31(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-20H,2H2,1H3
InChIKeyPQYVEQOPURSPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate (CAS: 1056693-13-0): A Donor-Acceptor Coumarin Fluorophore for Specialized Optoelectronic and Analytical Applications


Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate (CAS: 1056693-13-0) is a synthetic coumarin derivative featuring a triphenylamine (TPA) electron donor conjugated to a coumarin-3-carboxylate electron acceptor [1]. This donor-acceptor (D-A) architecture underpins its utility in specialized research domains, primarily as a fluorophore in electrochemiluminescence (ECL) sensors [2], as a photoactive dielectric component in organic field-effect transistors and memory devices [3], and as a model compound for studying long-lived charge-separated states [4].

Why Generic Substitution Fails for Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate (1056693-13-0) in Precision Optoelectronics


Simple coumarin analogs (e.g., Coumarin 6, 7-diethylaminocoumarin) cannot be substituted for this compound in applications requiring integrated multi-functionality. Its unique value proposition derives not from a single property, but from the synergistic combination of properties enabled by its specific donor-acceptor (D-A) architecture [1]. In contrast to common coumarin dyes primarily valued for fluorescence, this compound exhibits a functional triad: 1) aggregation-induced enhanced electrochemiluminescence (AIE-ECL) [2], 2) the ability to form exceptionally long-lived charge-separated (CS) states (t₁/₂ ≈ 26 min) [3], and 3) a photo-switchable dielectric constant (ε = 4.1 → 7.5) [4]. Replacing it with an analog lacking the triphenylamine donor or the precise substitution pattern would result in the loss of one or more of these functions, fundamentally compromising device performance in organic phototransistor memories, complementary logic circuits, or ultrasensitive ECL sensors. Therefore, procurement must be compound-specific.

Quantitative Differentiation of Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate (DPA-CM): Head-to-Head Performance Data


DPA-CM Nanoparticles Exhibit Aggregation-Induced Enhanced ECL Over Monomeric DPA-CM in Solution

DPA-CM nanoparticles (NPs) demonstrate aggregation-induced enhanced electrochemiluminescence (AIE-ECL) compared to monomeric DPA-CM in organic solution. In an analytical ECL sensor configuration, the DPA-CM NP-modified electrode achieved detection limits of 0.04 μM for ascorbic acid, 0.2 μM for uric acid, and 0.4 μM for dopamine [1].

Electrochemiluminescence (ECL) Biosensing Aggregation-Induced Emission (AIE)

DPA-CM Yields Exceptionally Long-Lived Charge-Separated States Compared to Short-Lived Intramolecular Back Electron Transfer

Photoexcitation of DPA-CM in a polymer matrix generates a charge-separated (CS) state with an apparent half-life of approximately 26 minutes, which is exceptionally long for an organic donor-acceptor dyad [1]. This contrasts with the fast intramolecular back electron transfer (BET) observed in solution, where the CS state decays via a faster second-order bimolecular process [2].

Photoinduced Electron Transfer Charge-Separation Dielectrics

DPA-CM Exhibits a Photo-Switchable Dielectric Constant: A Quantitative 83% Increase Under Illumination

The dielectric permittivity of a DPA-CM doped polymer film increases from 4.1 in the dark to 7.5 under photoirradiation, representing an 83% increase [1]. This large, reversible photoinduced change in dielectric properties is a direct consequence of the formation of a charge-separated state within the DPA-CM molecule.

Photoactive Dielectrics Organic Transistors Materials Science

DPA-CM-Based Phototransistor Memory Achieves High On/Off Ratio and Exceptional Stability

An organic phototransistor memory utilizing a DPA-CM:PMMA photoactive dielectric layer achieves a high on/off current ratio of ~10⁵ with excellent retention (>2 × 10⁶ s) and high endurance (>10³ cycles) [1]. This performance is enabled by DPA-CM's ability to act as a charge generator/transport layer under illumination and as an insulator in the dark.

Organic Electronics Phototransistor Non-Volatile Memory

DPA-CM Enables Precise Threshold Voltage Control in Complementary Logic Circuits

In complementary organic transistor circuits, a DPA-CM-based photoactive dielectric allows the inverting voltage to be precisely tuned. At a program voltage of -2 V under UV irradiation, the inverting voltage was set to nearly half the supply voltage, resulting in optimized noise margins (64% NMH, 68% NML) [1]. The circuit exhibited high stability with a retention time of over 10⁵ s for the inverter switching voltage.

Organic Circuits Threshold Voltage Control Flexible Electronics

DPA-CM Forms a Triplet Charge-Separated State with High Quantum Yield (27%)

In the presence of the heavy atom effect inducer iodobenzene (PhI), the quantum yield for the formation of the triplet charge-separated state [³(DPA•⁺-CM•⁻)] from photoexcited DPA-CM reaches 27% at 0.5 M PhI in deaerated acetonitrile [1].

Photophysics Triplet State Electron Transfer

Validated Application Scenarios for Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate (1056693-13-0) Based on Evidence


Ultrasensitive Electrochemiluminescence (ECL) Biosensors

Leverage the aggregation-induced enhanced ECL property of DPA-CM to develop ultrasensitive analytical sensors for biomolecules. The compound's nanoparticle form, produced via a simple reprecipitation method, provides sub-micromolar detection limits (e.g., 0.04 μM for ascorbic acid) for clinically relevant analytes, outperforming many traditional dyes that suffer from aggregation-caused quenching [1].

Non-Volatile Organic Phototransistor Memories

Incorporate DPA-CM as the photoactive component in the gate dielectric layer (e.g., doped into PMMA) for organic phototransistors. This configuration, combined with an electron-trapping layer, yields high-performance non-volatile memory devices characterized by a large on/off ratio (~10⁵), long-term data retention (>2 × 10⁶ s), and high endurance (>10³ cycles), enabling applications in flexible and printed electronics [2].

Photo-Programmable Organic Logic Circuits

Utilize DPA-CM's photo-switchable dielectric properties to fabricate complementary organic transistor circuits with electrically programmable threshold voltages. This allows for post-fabrication, non-volatile tuning of circuit characteristics, such as precisely setting the inverter switching voltage to achieve optimal noise margins (e.g., 64% NMH, 68% NML), which is a unique advantage for robust, flexible logic circuits [3].

Photo-Controlled Dielectric and Capacitor Devices

Employ DPA-CM in a polymer matrix (e.g., PMMA) to create a 'smart' dielectric material whose permittivity can be optically switched. This large and reversible change in dielectric constant (from 4.1 to 7.5) under illumination enables the development of photo-controlled capacitors, tunable RF components, and novel optoelectronic devices [4].

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